![molecular formula C12H16ClNO2 B561901 (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride CAS No. 1322623-41-5](/img/structure/B561901.png)

(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

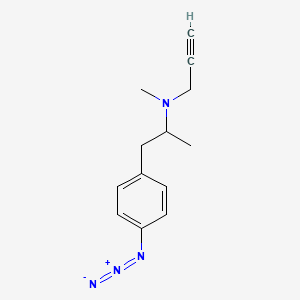

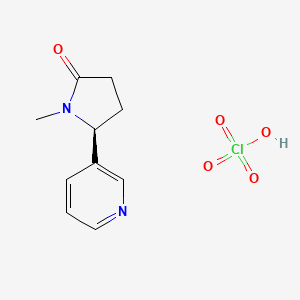

This compound is also known as PD-128,907 . It is a drug used in scientific research which acts as a potent and selective agonist for the dopamine D2 and D3 receptors . It is used for studying the role of these receptors in the brain, in roles such as inhibitory autoreceptors that act to limit further dopamine release , as well as the release of other neurotransmitters .

Synthesis Analysis

The synthesis of this compound has been described in various scientific publications. For instance, the fundamental heterocyclic compound 1,4-oxazine has been generated using Flash Vacuum Pyrolysis (FVP) . The parent compound has never been prepared and work on it has so far been restricted to theoretical predictions of bond lengths and electron distribution .Molecular Structure Analysis

The molecular structure of this compound includes one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis

A direct sp3 C–H amination of cyclic amines (dihydroquinoxalinones and dihydrobenzoxazinones) with dialkyl azo dicarboxylates accelerated by visible-light irradiation under metal and photocatalyst-free conditions has been described .Physical and Chemical Properties Analysis

The molecular formula of this compound is C13H18ClNO2 . Its molecular weight is 255.74 .科学的研究の応用

Dopamine Agonist Applications:

- A study by Musson et al. (1988) discusses a potent dopamine agonist with a similar structure, highlighting its assay in human plasma through gas chromatography and mass spectrometry. This underlines its potential application in neurological research and drug development (Musson et al., 1988).

- Shoup et al. (2014) synthesized a compound for use as a dopamine D3-preferring agonist radiopharmaceutical in PET imaging studies, demonstrating its utility in medical imaging and potentially in studying neurological disorders (Shoup et al., 2014).

- Plisson et al. (2012) also worked on a carbon-11 labelled version of a similar compound for use as a dopamine D2/3 receptor ligand in clinical PET studies. Their focus was on robust and efficient methods for its manufacturing and quality control, indicating its significance in clinical applications (Plisson et al., 2012).

Synthesis and Chemical Analysis:

- Perrone et al. (1983) synthesized rigid congeners of adrenergic drugs, including naphthoxazines, and determined their absolute configurations. This research contributes to the broader understanding of the chemical properties and potential pharmaceutical applications of these compounds (Perrone et al., 1983).

- Supsana et al. (2000) explored a novel synthesis pathway for isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems, providing insights into the chemical synthesis techniques that can be applied to similar compounds (Supsana et al., 2000).

Medical Imaging and Diagnostic Applications:

- Research by Garcia-Arguello et al. (2013) involved the radiosynthesis of a D2/3 agonist using carbon-11 labelled iodomethane, which is significant for its potential use in medical imaging, specifically in studying dopaminergic systems in the brain (Garcia-Arguello et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

(4aS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTHSLBOCJXONG-YLIVSKOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)O)C3[C@H]1NCCO3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)